![molecular formula C20H22N4O2S2 B14592935 2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] CAS No. 61238-29-7](/img/structure/B14592935.png)
2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is a chemical compound characterized by the presence of disulfide bonds and indole structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] typically involves the coupling of mercaptoethylamine with indole derivatives. One common method includes the reaction of mercaptoethylamine with hydrogen peroxide in an inert atmosphere. The reaction is carried out in water at a controlled temperature of 40°C, yielding the disulfide compound with a high yield of approximately 97.5% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted indole derivatives.
科学研究应用
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various cellular processes. The compound may target specific proteins or enzymes involved in redox regulation and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediyldiethanamine: Similar disulfide structure but lacks the indole moiety.
2,2’-Disulfanediylbis(1H-pyrrole-3-carbonitriles): Contains pyrrole instead of indole.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains benzamide groups instead of indole.
Uniqueness
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is unique due to its combination of disulfide bonds and indole structures, which confer specific chemical properties and potential biological activities not found in similar compounds.
属性
CAS 编号 |
61238-29-7 |
|---|---|
分子式 |
C20H22N4O2S2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-[[3-(2-aminoethyl)-5-hydroxy-1H-indol-2-yl]disulfanyl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2S2/c21-7-5-13-15-9-11(25)1-3-17(15)23-19(13)27-28-20-14(6-8-22)16-10-12(26)2-4-18(16)24-20/h1-4,9-10,23-26H,5-8,21-22H2 |
InChI 键 |
CFXUGMHRLKMEDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C(=C(N2)SSC3=C(C4=C(N3)C=CC(=C4)O)CCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


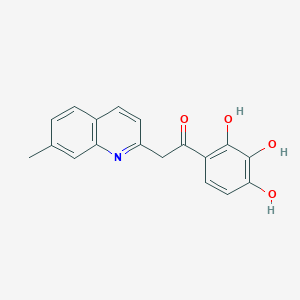
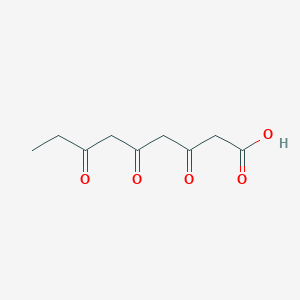
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
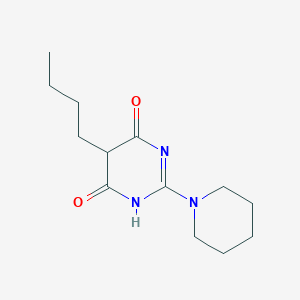
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
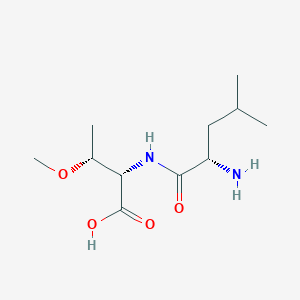
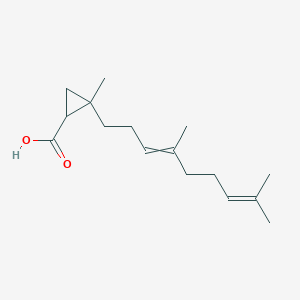
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
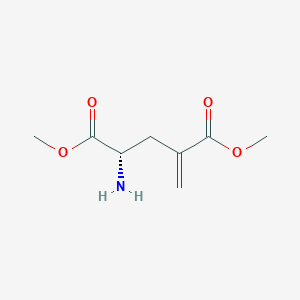
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
